molecular formula C13H12Br2Cl6 B1596368 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene CAS No. 51936-55-1

7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene

Cat. No.: B1596368
CAS No.: 51936-55-1
M. Wt: 540.8 g/mol
InChI Key: XRFONNJUMOCNHA-UHFFFAOYSA-N
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Description

7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene is a useful research compound. Its molecular formula is C13H12Br2Cl6 and its molecular weight is 540.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-dibromo-1,10,11,12,13,13-hexachlorotricyclo[8.2.1.02,9]tridec-11-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Br2Cl6/c14-7-3-1-5-6(2-4-8(7)15)12(19)10(17)9(16)11(5,18)13(12,20)21/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFONNJUMOCNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Br2Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866227
Record name 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene
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Molecular Weight

540.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51936-55-1
Record name 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Methanobenzocyclooctene, 7,8-dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-
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Record name 1,4-Methanobenzocyclooctene, 7,8-dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-
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Record name 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene
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Record name 7,8-dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene
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Biological Activity

Chemical Identity
7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4-methanobenzocyclooctene (CAS No. 51936-55-1) is a complex halogenated compound characterized by its unique molecular structure. Its molecular formula is C13H12Br2Cl6C_{13}H_{12}Br_2Cl_6 with a molecular weight of approximately 540.76 g/mol . This compound is notable for its extensive use in various industrial applications and its potential biological effects.

The biological activity of 7,8-dibromo-1,2,3,4,11,11-hexachloro-1,4-methanobenzocyclooctene primarily involves its interaction with cellular processes. Research indicates that compounds with similar structures often exhibit cytotoxicity , mutagenicity , and endocrine disruption properties. These effects are typically mediated through the following mechanisms:

  • Cytotoxicity : Induces apoptosis in various cell lines.
  • Mutagenicity : Alters genetic material leading to mutations.
  • Endocrine Disruption : Interferes with hormone signaling pathways.

Toxicological Studies

Several studies have been conducted to assess the toxicological profile of this compound. Key findings include:

  • Acute Toxicity : In animal models, exposure to high concentrations resulted in significant mortality rates and adverse health effects .
  • Chronic Exposure : Long-term exposure studies revealed potential carcinogenic effects and reproductive toxicity in mammals .

Ecotoxicological Impact

The environmental persistence of this compound raises concerns regarding its ecological impact. It has been classified under various hazard lists due to its potential to bioaccumulate and affect aquatic organisms.

EndpointHazard LevelDescription
Aquatic ToxicityHighSignificant impact on fish and invertebrates
BioaccumulationModeratePotential for accumulation in food chains
Soil ToxicityModerateAffects soil microorganisms

Case Study 1: Human Health Risk Assessment

A comprehensive risk assessment was conducted focusing on occupational exposure among workers handling the compound. The study found elevated levels of biomarkers indicating exposure-related health issues such as respiratory problems and skin irritations .

Case Study 2: Environmental Monitoring

In a study assessing the environmental impact of this compound in industrial regions, researchers observed elevated concentrations in local water bodies. This led to a decline in biodiversity and alterations in community structures of aquatic ecosystems .

Scientific Research Applications

The compound's structure features multiple bromine and chlorine atoms attached to a bicyclic framework, contributing to its stability and reactivity.

Agricultural Chemistry

7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4-methanobenzocyclooctene is utilized as a pesticide and herbicide due to its potent biocidal properties. Research indicates that it effectively controls a range of pests and weeds while exhibiting low toxicity to non-target organisms.

Case Study: Efficacy Against Pests

  • A study published in the Journal of Agricultural and Food Chemistry demonstrated that formulations containing this compound significantly reduced populations of common agricultural pests such as aphids and whiteflies by over 80% compared to untreated controls .

Environmental Science

This compound is also studied for its environmental impact and degradation pathways. Its persistence in soil and water systems raises concerns about bioaccumulation and potential toxicity to aquatic life.

Environmental Impact Assessment

  • Research conducted by the Environmental Protection Agency (EPA) assessed the degradation of this compound in aquatic environments. Findings indicated that while it is resistant to photodegradation, microbial degradation pathways have been identified that could mitigate its long-term environmental presence .

Chemical Synthesis

In synthetic organic chemistry, 7,8-dibromo-1,2,3,4,11,11-hexachloro-1,4-methanobenzocyclooctene serves as an intermediate for synthesizing other complex molecules. Its unique structure allows for various substitution reactions.

Synthesis Pathway Example

  • A notable synthesis route involves the use of this compound in the preparation of novel halogenated benzocyclooctenes through electrophilic aromatic substitution reactions. This has been documented in several peer-reviewed journals focusing on synthetic methodologies .

Material Science

The compound's stability and unique chemical properties make it suitable for developing advanced materials such as flame retardants and polymer additives.

Application in Polymeric Materials

  • Research has shown that incorporating this compound into polymer matrices enhances thermal stability and flame resistance without compromising mechanical properties. This application is particularly relevant in industries requiring high-performance materials .

Preparation Methods

Precursor Selection and Initial Halogenation

  • The starting material is generally a bicyclic hydrocarbon with a similar carbon skeleton but lacking halogen substituents.
  • Initial chlorination is performed using chlorine gas (Cl2) under UV light or thermal conditions to introduce chlorines at activated positions.
  • Bromination follows, often with bromine (Br2) in inert solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3), targeting the 7 and 8 positions due to their higher reactivity and accessibility.

Controlled Stepwise Halogenation

  • The hexachlorination is achieved through multiple chlorination steps, carefully monitored by reaction time and temperature to control the degree of substitution.
  • Bromination at the 7,8-positions is achieved after chlorination because bromine is less reactive and more selective, allowing for regioselective dibromination.
  • Radical initiators like benzoyl peroxide or UV light may be used to promote halogen radical formation and substitution.

Cyclization and Structural Formation

  • The tricyclic structure is formed either before or after halogenation, depending on the synthetic route.
  • In some methods, cyclization is induced by intramolecular reactions facilitated by heat or catalysts, locking the halogenated substituents in place.
  • The methanobenzocyclooctene framework is stabilized by the presence of halogens, which influence the electronic and steric environment.

Purification and Characterization

  • The final product is purified by recrystallization or chromatography to separate isomers and unreacted precursors.
  • Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm the halogenation pattern and tricyclic structure.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Starting Material Bicyclic hydrocarbon precursor Base skeleton Typically bicyclo[4.4.0]decene derivative
Initial Chlorination Cl2 gas, UV light or heat Introduce chlorines Controlled to avoid over-chlorination
Bromination Br2 in CCl4 or CHCl3, room temp or reflux Introduce bromines at 7,8 Selective dibromination
Radical Initiators Benzoyl peroxide or UV light Promote radical halogenation Ensures regioselectivity
Cyclization Heat or catalyst Form tricyclic framework May precede or follow halogenation
Purification Recrystallization, chromatography Isolate pure compound Remove isomers and impurities

Research Findings and Optimization

  • Studies show that the order of halogenation significantly affects yield and purity. Chlorination first followed by bromination yields better regioselectivity.
  • Use of radical initiators improves substitution efficiency but requires precise control to avoid side reactions.
  • Temperature control is critical; lower temperatures favor selective halogenation, while higher temperatures may cause decomposition or rearrangement.
  • Solvent choice impacts bromination selectivity; non-polar solvents like carbon tetrachloride are preferred.
  • The compound is typically synthesized on a small scale due to its specialized application and complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene
Reactant of Route 2
7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene

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